Cas no 112849-14-6 ((24S)-MC 976)

(24S)-MC 976 structure
(24S)-MC 976 structure
商品名:(24S)-MC 976
CAS番号:112849-14-6
MF:C27H42O3
メガワット:414.62058
CID:1003560

(24S)-MC 976 化学的及び物理的性質

名前と識別子

    • (24S)-MC 976
    • (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
    • (24S)-MC-976
    • (1alpha,3beta,5Z,7E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19)-triene-1,3,24-triol
    • ほほえんだ: C=C1[C@@H](O)C[C@H](O)C/C1=C/C=C2[C@@](CC[C@@H]3[C@@H](CC[C@H](O)C4CC4)C)([H])[C@]3(C)CCC/2

じっけんとくせい

  • 密度みつど: 1.10±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: Insuluble (5.4E-4 g/L) (25 ºC),

(24S)-MC 976 セキュリティ情報

  • ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

(24S)-MC 976 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce54178-10mg
(24S)-MC 976
112849-14-6 98%
10mg
¥0.00 2023-09-07
TRC
M199275-1mg
(24S)-MC 976
112849-14-6
1mg
$316.00 2023-05-18
MedChemExpress
HY-15267B-1mg
(24S)-MC 976
112849-14-6 ≥95.0%
1mg
¥7000 2024-04-20
1PlusChem
1P008TPV-1mg
(24S)-MC 976
112849-14-6
1mg
$750.00 2025-02-24
TRC
M199275-5mg
(24S)-MC 976
112849-14-6
5mg
$1303.00 2023-05-18
TRC
M199275-2.5mg
(24S)-MC 976
112849-14-6
2.5mg
$ 800.00 2023-09-07
ChemScence
CS-1245-1mg
(24S)-MC 976
112849-14-6
1mg
$1110.0 2022-04-28
Key Organics Ltd
MS-27183-1mg
(24S)-MC 976
112849-14-6 >95%
1mg
£1414.02 2025-02-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S52830-1mg
(24S)-MC 976
112849-14-6
1mg
¥13972.0 2021-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S911692-1mg
(24S)-MC 976
112849-14-6 98%
1mg
¥14,981.00 2022-09-28

(24S)-MC 976 関連文献

(24S)-MC 976に関する追加情報

Compound Introduction: CAS No 112849-14-6 and Product Name (24S)-MC 976

CAS No 112849-14-6 and (24S)-MC 976 represent a significant advancement in the field of pharmaceutical chemistry, particularly in the development of novel bioactive compounds. These entities have garnered considerable attention due to their unique structural properties and promising biological activities. This introduction aims to provide a comprehensive overview of these compounds, their chemical characteristics, recent research findings, and potential applications in medicinal chemistry.

The chemical identity of CAS No 112849-14-6 is a crucial determinant of its pharmacological properties. This compound belongs to a class of molecules that exhibit distinct stereochemical configurations, which play a pivotal role in determining their biological efficacy. The stereochemistry of (24S)-MC 976, in particular, has been extensively studied, revealing its potential as a selective modulator of various cellular pathways. The presence of the (24S) configuration is a key feature that distinguishes it from its enantiomers, influencing its interactions with biological targets.

Recent advancements in spectroscopic techniques have enabled researchers to elucidate the detailed molecular structure of CAS No 112849-14-6 and (24S)-MC 976. High-resolution nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been instrumental in confirming the stereochemical purity and conformational stability of these compounds. These structural insights have not only enhanced our understanding of their mechanisms of action but also provided valuable insights for the design of more potent derivatives.

In the realm of medicinal chemistry, (24S)-MC 976 has emerged as a compound with multifaceted therapeutic potential. Preclinical studies have demonstrated its efficacy in modulating inflammatory pathways, making it a promising candidate for the treatment of chronic inflammatory disorders. The compound's ability to selectively interact with specific receptors has been attributed to its unique structural features, which allow for precise binding and allosteric modulation.

The pharmacokinetic profile of CAS No 112849-14-6 has also been extensively evaluated. Studies indicate that this compound exhibits favorable solubility and bioavailability, which are critical factors for its clinical translation. Additionally, its metabolic stability suggests that it can be administered at regular intervals without significant degradation in vivo. These properties make it an attractive candidate for further development into a therapeutic agent.

One of the most intriguing aspects of (24S)-MC 976 is its potential role in oncology research. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in tumor progression. The compound's ability to selectively target cancer cells while sparing healthy cells makes it an appealing option for developing targeted therapies. Further research is ongoing to explore its efficacy in combination with existing chemotherapeutic agents.

The synthesis of CAS No 112849-14-6 and (24S)-MC 976 represents another area of significant interest. Researchers have developed novel synthetic routes that improve yield and purity, making large-scale production feasible. These synthetic strategies involve advanced catalytic methods and chiral resolution techniques, which are essential for obtaining enantiomerically pure compounds. The optimization of these synthetic pathways has not only enhanced the accessibility of these compounds but also paved the way for the development of related analogs.

The impact of these compounds on drug discovery has been profound. Their unique chemical properties have inspired new methodologies for designing bioactive molecules with improved pharmacological profiles. The success stories involving CAS No 112849-14-6 and (24S)-MC 976 serve as benchmarks for evaluating the potential of novel chemical entities in addressing unmet medical needs.

Future directions in the research on these compounds include exploring their interactions with complex biological systems using computational modeling and high-throughput screening techniques. These approaches will provide deeper insights into their mechanisms of action and identify new therapeutic applications. Additionally, clinical trials are being planned to evaluate their safety and efficacy in human populations, which could lead to their approval as new treatments for various diseases.

In conclusion, CAS No 112849-14-6 and (24S)-MC 976 represent significant advancements in pharmaceutical chemistry with far-reaching implications for drug development. Their unique structural features, promising biological activities, and favorable pharmacokinetic profiles make them valuable tools for researchers seeking to develop novel therapeutic agents. As our understanding of these compounds continues to grow, so too will their potential contributions to medicine and human health.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:112849-14-6)(24S)-MC 976
A1009633
清らかである:99%
はかる:1mg
価格 ($):675.0